![molecular formula C18H15N5O4S B2736602 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206987-15-6](/img/structure/B2736602.png)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves multi-step processes starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The general synthetic pathway includes the following steps:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate thiazole precursors with suitable amines.
- Coupling Reaction : The thiazole derivative is then coupled with a pyrazine derivative to form the desired compound.
- Final Carboxamide Formation : The carboxamide group is introduced through acylation reactions.
The detailed synthetic route may vary based on specific substituents and conditions used in the reactions.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Notably:
- DprE1 Inhibition : A series of analogues based on 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide have shown potent inhibition against DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of mycobacterial cell walls. This inhibition is crucial for developing new anti-tuberculosis agents .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties , particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) indicate effective antimicrobial activity, making it a candidate for further development in treating tuberculosis .
Table 1: Biological Activity Summary
Case Study 1: DprE1 Inhibition
A study explored various derivatives of the parent compound to assess their efficacy as DprE1 inhibitors. The results indicated that modifications to the thiazole and pyrazine moieties significantly affected inhibitory potency. Compounds with electron-withdrawing groups on the thiazole showed enhanced activity compared to those with electron-donating groups.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted on a range of mycobacterial strains to evaluate the antimicrobial efficacy of this compound. Results demonstrated that this compound not only inhibited growth but also exhibited bactericidal properties at sub-MIC levels.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves several key steps:
- Formation of the Thiazole and Pyrazine Rings : The initial step often includes the condensation of appropriate thiazole and pyrazine derivatives.
- Introduction of the Dihydrobenzo[d][1,4]dioxin Moiety : The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure can be achieved through various coupling reactions.
- Final Amide Formation : The final product is usually obtained by reacting the intermediate with acyl chlorides or anhydrides to form the amide bond.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazine moieties have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties as well. In silico molecular docking studies indicate that it could inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for treating inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating diabetes mellitus type 2 and Alzheimer's disease by modulating glucose metabolism and neurotransmitter levels respectively .
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers at a prominent university synthesized several derivatives of this compound. These derivatives were screened for anticancer activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, a series of thiazole-pyrazine derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed significant antibacterial activity with minimum inhibitory concentrations comparable to conventional antibiotics .
Propriétés
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-16(21-11-1-2-14-15(7-11)27-6-5-26-14)8-12-10-28-18(22-12)23-17(25)13-9-19-3-4-20-13/h1-4,7,9-10H,5-6,8H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPARCFXURBJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.